molecular formula C15H11ClN2O B5792590 5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5792590
M. Wt: 270.71 g/mol
InChI Key: XNMAYUWBWWEXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields. This compound is a derivative of oxadiazole and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also induce cell death in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. It has also been shown to induce cell death in cancer cells through the generation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is the investigation of its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is the study of its potential as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, the development of more efficient and less toxic synthesis methods for this compound may also be a future direction of research.
In conclusion, 5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different fields.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through different methods. One of the most commonly used methods involves the reaction of 2-chlorobenzohydrazide with 3-methylbenzohydrazide in the presence of phosphorus oxychloride. This reaction leads to the formation of 5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anticonvulsant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMAYUWBWWEXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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